![molecular formula C11H8N2O2S B2527067 3-(Phenylsulfanyl)pyrazine-2-carboxylic acid CAS No. 74002-60-1](/img/structure/B2527067.png)
3-(Phenylsulfanyl)pyrazine-2-carboxylic acid
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Overview
Description
3-(Phenylsulfanyl)pyrazine-2-carboxylic acid is a compound that can be associated with pyrazine derivatives, which are known for their diverse chemical properties and applications. Although the specific compound is not directly mentioned in the provided papers, the related research gives insight into the chemistry of pyrazine derivatives and their potential for forming various molecular structures and adducts.
Synthesis Analysis
The synthesis of pyrazine derivatives can involve condensation reactions, as seen in the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) using a sulfuric acid ester as a catalyst . This process yields high product percentages and demonstrates the potential for creating complex molecules from simpler pyrazine compounds. Additionally, the synthesis of polyfunctional tetrahydropyrido[2,3-b]pyrazine scaffolds from 4-phenylsulfonyl tetrafluoropyridine through sequential reactions indicates the versatility of pyrazine derivatives in forming fused ring systems .
Molecular Structure Analysis
The molecular structure of pyrazine derivatives can be quite complex, as evidenced by the crystal structures of various adducts of pyrazine-2,3-dicarboxylic acid with other compounds . These structures are characterized by intra- and inter-molecular hydrogen-bonding interactions, which are crucial for the stability and properties of the resulting molecular complexes.
Chemical Reactions Analysis
Pyrazine derivatives can undergo a range of chemical reactions, including cyclocondensation, as shown in the synthesis of new derivatives of 1-(3-aminophenyl)-4-benzoyl-5-phenyl-1H-pyrazole-3-carboxylic acid . These reactions can lead to the formation of various pyrazole derivatives, highlighting the reactivity and functionalization potential of the pyrazine core.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazine derivatives are influenced by their molecular structure and the nature of their substituents. The adducts of pyrazine-2,3-dicarboxylic acid with other carboxylic acids demonstrate the ability of pyrazine derivatives to form stable hydrogen-bonded networks, which can affect their melting points, solubility, and other physical properties . The use of spectroscopic methods, such as NMR and IR spectroscopy, is essential for characterizing these compounds and understanding their properties .
Scientific Research Applications
Food Science Applications
Control Strategies of Pyrazines Generation from Maillard Reaction
Pyrazines, including derivatives of 3-(Phenylsulfanyl)pyrazine-2-carboxylic acid, play a crucial role in imparting baking, roasted, and nutty flavors in food products through the Maillard reaction. Strategies to control pyrazine generation, involving the use of new reactants, modification of reaction conditions, and emerging technologies like ultrasound, aim to optimize flavor profiles in food processing, balancing between enhancing desirable flavors and minimizing the formation of harmful by-products (Yu et al., 2021).
Pharmacological Applications
Pyrazine Derivatives A Patent Review
Pyrazine derivatives, including those structurally related to this compound, have been identified for their diverse pharmacological properties. These include antimicrobial, antifungal, anticancer, and anti-inflammatory activities, demonstrating the significant potential of pyrazine derivatives in drug development (Ferreira & Kaiser, 2012); (Doležal & Zítko, 2015).
Material Science Applications
Spin Crossover Active Iron(II) Complexes
Pyrazole-pyridine/pyrazine ligands, related to this compound, have been utilized in the synthesis of iron(II) spin crossover (SCO) active complexes. These complexes exhibit significant potential for applications in molecular electronics and as sensors due to their ability to undergo reversible transitions between different magnetic states (Olguín & Brooker, 2011).
Environmental Applications
Fluorinated Alternatives to Perfluoroalkyl Substances
Research into fluorinated alternatives to perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) includes the exploration of pyrazine derivatives. These studies aim to identify safer, more environmentally friendly compounds for use in various industrial applications, including surface treatments and fire-fighting foams, while considering the compounds' persistence and potential for bioaccumulation (Wang et al., 2013).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-phenylsulfanylpyrazine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2S/c14-11(15)9-10(13-7-6-12-9)16-8-4-2-1-3-5-8/h1-7H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNMOOQFTYGDPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NC=CN=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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